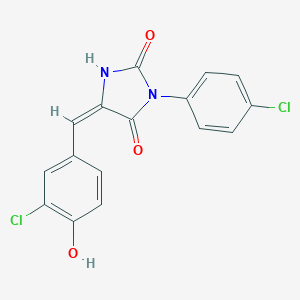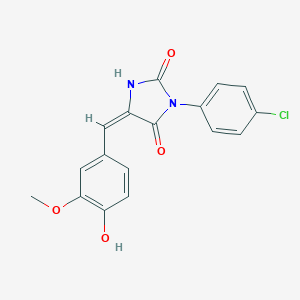
(5E)-3-benzyl-5-(3-bromo-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-3-benzyl-5-(3-bromo-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is a chemical compound that belongs to the thiazolidinedione class of drugs. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of (5E)-3-benzyl-5-(3-bromo-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and signaling pathways that are involved in the development and progression of various diseases. It has also been shown to modulate the expression of various genes that are involved in the regulation of inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
(5E)-3-benzyl-5-(3-bromo-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of various inflammatory cytokines and chemokines. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has been shown to improve glucose metabolism by enhancing insulin sensitivity and reducing insulin resistance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (5E)-3-benzyl-5-(3-bromo-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments include its high potency, selectivity, and specificity. It is also relatively easy to synthesize and purify. However, the limitations of using this compound in lab experiments include its potential toxicity and side effects, as well as its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the research and development of (5E)-3-benzyl-5-(3-bromo-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione. These include the development of more efficient and cost-effective synthesis methods, the identification of new therapeutic applications, and the optimization of its pharmacokinetic and pharmacodynamic properties. Additionally, further studies are needed to investigate its potential toxicity and side effects, as well as its interactions with other drugs and compounds.
Métodos De Síntesis
The synthesis of (5E)-3-benzyl-5-(3-bromo-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione involves the reaction of 3-bromo-4-hydroxybenzaldehyde and benzylamine in the presence of acetic acid. The resulting product is then reacted with thiosemicarbazide and chloroacetic acid to yield the final compound. The synthesis of this compound has been extensively studied, and various modifications have been made to improve its yield and purity.
Aplicaciones Científicas De Investigación
(5E)-3-benzyl-5-(3-bromo-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, anti-diabetic, and anti-bacterial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
Nombre del producto |
(5E)-3-benzyl-5-(3-bromo-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione |
|---|---|
Fórmula molecular |
C17H12BrNO3S |
Peso molecular |
390.3 g/mol |
Nombre IUPAC |
(5E)-3-benzyl-5-[(3-bromo-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H12BrNO3S/c18-13-8-12(6-7-14(13)20)9-15-16(21)19(17(22)23-15)10-11-4-2-1-3-5-11/h1-9,20H,10H2/b15-9+ |
Clave InChI |
GVGMLQLDJYHBRK-OQLLNIDSSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC(=C(C=C3)O)Br)/SC2=O |
SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC(=C(C=C3)O)Br)SC2=O |
SMILES canónico |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC(=C(C=C3)O)Br)SC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(3-Methoxypropyl)-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B305694.png)

![(3-{(E)-[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B305699.png)
![(5E)-1-(2-methylphenyl)-5-{[1-(prop-2-yn-1-yl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B305700.png)
![Methyl 4-(5-{[3-(3-methoxypropyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B305701.png)




![(5E)-3-(4-chlorophenyl)-5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B305712.png)
